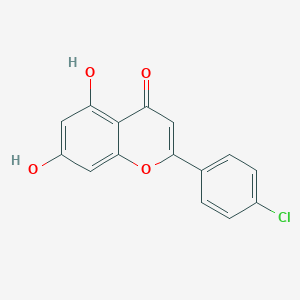
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one, also known as flavokawain A, is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). It has been traditionally used in Pacific Island cultures for its sedative, anxiolytic, and analgesic effects. However, recent scientific research has shown that flavokawain A has potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A is complex and varies depending on the disease and cell type. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. It also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A disrupts the cell membrane and inhibits the synthesis of DNA, RNA, and proteins.
Biochemische Und Physiologische Effekte
Flavokawain A has been shown to have various biochemical and physiological effects on the body. In cancer, it induces apoptosis and inhibits cancer cell migration and invasion. In inflammation, it reduces the production of pro-inflammatory cytokines and enzymes. In microbial infections, it exhibits antimicrobial activity. Flavokawain A has also been shown to have hepatoprotective, neuroprotective, and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its natural origin, low toxicity, and diverse therapeutic applications. Flavokawain A is also relatively easy to synthesize and isolate from natural sources. However, the limitations of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its low solubility, instability, and variability in potency depending on the source and extraction method.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. In cancer, future studies could focus on optimizing the dosage and delivery methods of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A to enhance its therapeutic efficacy. In inflammation, future studies could focus on identifying the specific molecular targets of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing more potent analogs. In microbial infections, future studies could focus on investigating the mechanisms of resistance to 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing combination therapies. Overall, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has great potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
Flavokawain A can be synthesized through several methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the reaction of 4-chloroacetophenone with 2-hydroxyacetophenone in the presence of a base catalyst. Biotransformation involves the use of microorganisms to convert precursors into 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. Extraction from natural sources involves the isolation of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A from kava plant roots using various solvents and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Flavokawain A has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including inhibition of NF-κB and activation of p53. It has also been shown to inhibit cancer cell migration and invasion. In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
152969-69-2 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one |
Molekularformel |
C15H9ClO4 |
Molekulargewicht |
288.68 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChI-Schlüssel |
WBVTVCBOVVJLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
Synonyme |
2-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



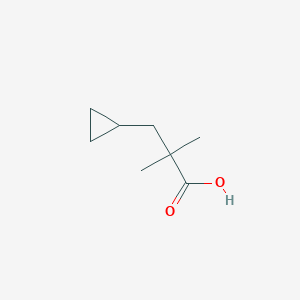
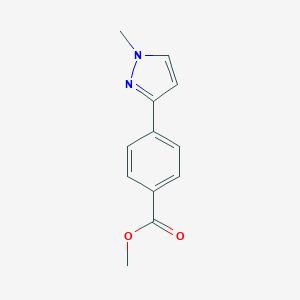
![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)
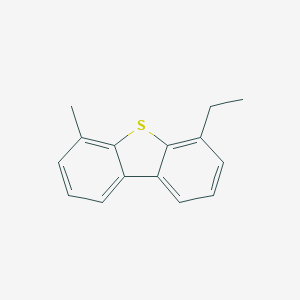
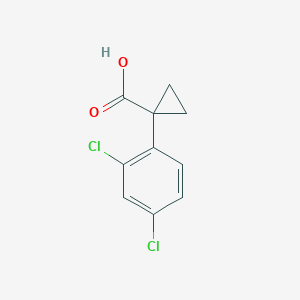
![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)
![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)
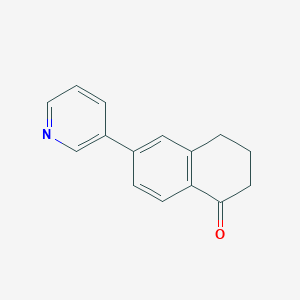
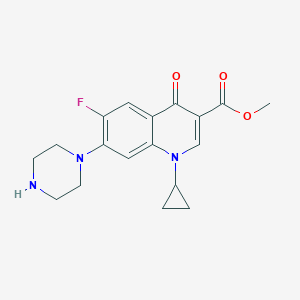
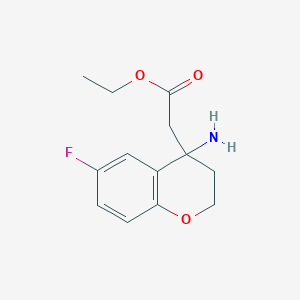
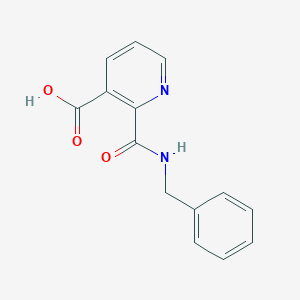
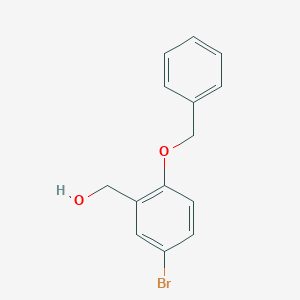
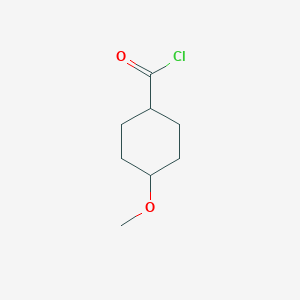
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)